
Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H21BrFNO3. This compound is notable for its structural complexity, which includes a piperidine ring, a tert-butyl ester group, and a phenoxy group substituted with bromine and fluorine atoms. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction where a suitable phenol derivative reacts with the piperidine ring.
Halogenation: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the piperidine ring.
Reduction Products: Reduced forms of the piperidine ring.
Hydrolysis Products: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
2.1 Intermediate in Drug Synthesis
One of the primary applications of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is its role as an intermediate in the synthesis of Vandetanib (trade name Caprelsa), an anti-cancer drug. Vandetanib is utilized in treating certain types of thyroid cancer and works by inhibiting multiple receptor tyrosine kinases, including:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Epidermal Growth Factor Receptor (EGFR)
- RET Tyrosine Kinase
The compound facilitates the construction of the complex molecular framework necessary for Vandetanib's activity, making it critical for pharmaceutical manufacturing processes .
2.2 Research on Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potential anticancer properties. Studies have focused on their ability to inhibit cell proliferation in various cancer cell lines, contributing to ongoing investigations into novel anticancer therapies.
Case Studies and Research Findings
3.1 Synthesis and Characterization
A study published in De Gruyter details the synthesis and characterization of this compound, highlighting its ease of availability through known literature synthesis methods. The research emphasizes the compound's importance as an intermediate for Vandetanib production, showcasing its structural attributes and crystallization behavior .
3.2 Anticancer Activity Exploration
In another study, researchers investigated various derivatives of piperidine-based compounds, including this compound, for their potential as anticancer agents. The findings suggested that modifications in the chemical structure could enhance biological activity against specific cancer types .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group, substituted with bromine and fluorine, can interact with enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold that enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(4-chloro-2-fluorophenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromo-2-methylphenoxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is unique due to the specific combination of bromine and fluorine substituents on the phenoxy group. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Biologische Aktivität
Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of Vandetanib, an anti-cancer drug. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C16H22BrFNO3
- Molecular Weight : 373.26 g/mol
- IUPAC Name : this compound
The structure consists of a piperidine ring substituted with a tert-butyl group and a phenoxy moiety containing bromine and fluorine substituents, which are crucial for its biological activity.
This compound is primarily recognized for its role as an intermediate in the synthesis of Vandetanib. Vandetanib acts as a kinase inhibitor , targeting several key receptors involved in tumor growth:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Epidermal Growth Factor Receptor (EGFR)
- RET-Tyrosine Kinase
These targets are critical in cancer biology, as they play significant roles in angiogenesis, cell proliferation, and survival pathways in various tumors, especially thyroid cancer .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. Vandetanib, which incorporates this compound as an intermediate, has shown effectiveness in clinical settings:
- Clinical Studies : Vandetanib has been approved for the treatment of medullary thyroid carcinoma and has demonstrated efficacy against other tumor types by inhibiting angiogenesis and tumor growth .
Structure-Activity Relationship (SAR)
The presence of bromine and fluorine atoms in the phenoxy group enhances the compound's binding affinity to target kinases. Studies have shown that modifications in these substituents can lead to variations in potency and selectivity against different cancer cell lines. For instance, fluorinated analogs often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .
Case Studies
- Vandetanib Efficacy : A clinical trial demonstrated that Vandetanib significantly prolonged progression-free survival in patients with advanced medullary thyroid carcinoma compared to placebo .
- Inhibitory Activity : In vitro studies on related piperidine derivatives have shown IC50 values ranging from 13 to 22 μM against various cancer cell lines, indicating substantial inhibitory activity .
Data Tables
Property | Value |
---|---|
Molecular Weight | 373.26 g/mol |
IUPAC Name | This compound |
Anticancer Activity | Kinase inhibition (VEGFR, EGFR) |
IC50 (related compounds) | 13 - 22 μM |
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKILXTQVUSIKIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.